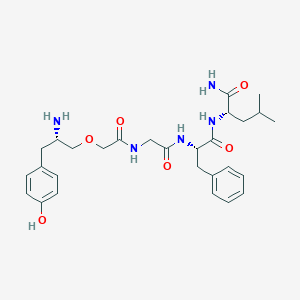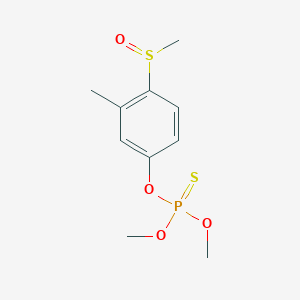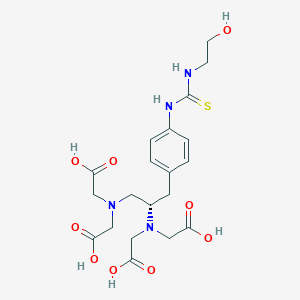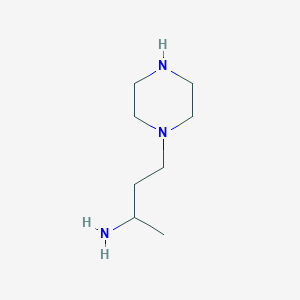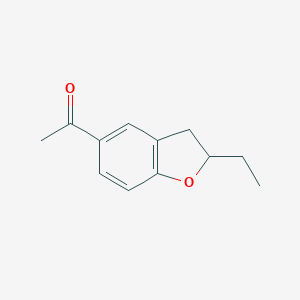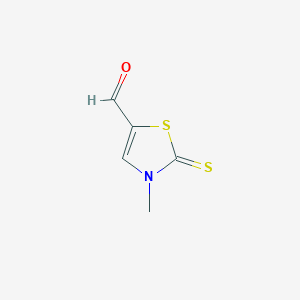
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) is an organic compound with the molecular formula C6H7NOS2. It is a thiazole derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to have several interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential use in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) is not well understood. However, it is believed to act by binding to the active site of enzymes and inhibiting their activity. This compound has been found to be particularly effective against enzymes that are involved in the synthesis of nucleic acids, such as dihydrofolate reductase.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) are not well understood. However, it has been found to have a number of interesting properties, including its ability to inhibit the activity of certain enzymes and its potential use in the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it a useful tool for studying the mechanisms of enzyme inhibition and for developing new drugs that target these enzymes. However, one of the main limitations of using this compound is that it can be difficult and expensive to synthesize.
Direcciones Futuras
There are several potential future directions for research on 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI). One area of research could focus on the development of new drugs that target the enzyme dihydrofolate reductase, which has been found to be particularly sensitive to inhibition by this compound. Another area of research could focus on the synthesis of new analogs of this compound that have improved properties, such as increased potency or better selectivity for certain enzymes. Finally, research could also focus on the development of new methods for synthesizing this compound that are more efficient and cost-effective than current methods.
Métodos De Síntesis
The synthesis of 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) can be achieved through several methods. One of the most commonly used methods involves the reaction of thiosemicarbazide with 2-chloroacetaldehyde in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the thiazole ring, which can then be oxidized to the corresponding aldehyde using an oxidizing agent such as potassium permanganate.
Aplicaciones Científicas De Investigación
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is its ability to act as a potent inhibitor of certain enzymes. For example, it has been found to inhibit the enzyme dihydrofolate reductase, which is an important target for the development of new anticancer drugs.
Propiedades
Número CAS |
132413-46-8 |
|---|---|
Nombre del producto |
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) |
Fórmula molecular |
C5H5NOS2 |
Peso molecular |
159.2 g/mol |
Nombre IUPAC |
3-methyl-2-sulfanylidene-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H5NOS2/c1-6-2-4(3-7)9-5(6)8/h2-3H,1H3 |
Clave InChI |
BNYCVAOUQYVDLH-UHFFFAOYSA-N |
SMILES |
CN1C=C(SC1=S)C=O |
SMILES canónico |
CN1C=C(SC1=S)C=O |
Sinónimos |
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




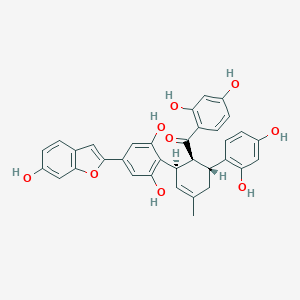
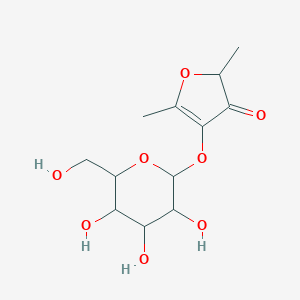
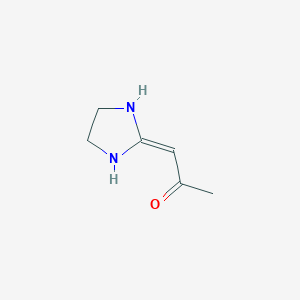


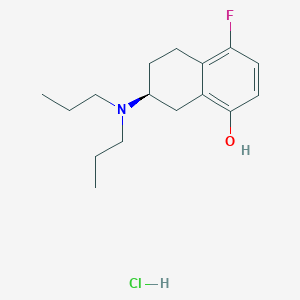
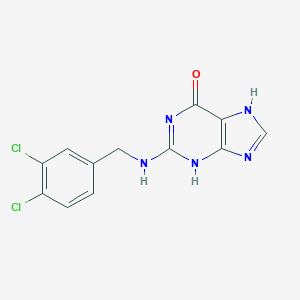
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)
